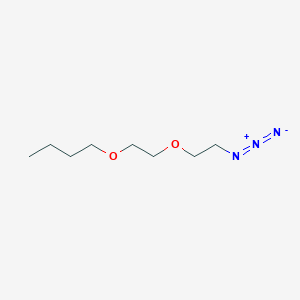

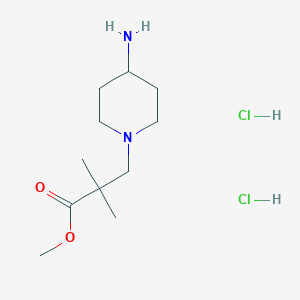

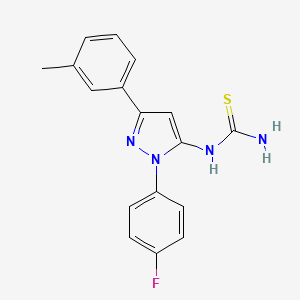

![molecular formula C10H15N3O3 B1383654 tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate CAS No. 2059955-88-1](/img/structure/B1383654.png)

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate

Overview

Description

“tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate” is a chemical compound with the CAS number 2059955-88-1 . It has a molecular weight of 225.25 .

Molecular Structure Analysis

The molecular formula of this compound is C10H15N3O3 . The InChI code is 1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 376.0±32.0 °C .Scientific Research Applications

Synthesis of Multifunctional Organic Compounds

This compound serves as a versatile intermediate in the synthesis of multifunctional organic molecules. Its structure allows for various chemical reactions, such as substitutions or additions, to introduce different functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science .

Drug Development

The tert-butyl group in this compound provides a protective group for the carbamate, which can be strategically removed during drug synthesis. This characteristic is particularly useful in the development of prodrugs, where the compound is converted into an active form within the body .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be used to synthesize novel pesticides or herbicides. Its pyridazinyl moiety is a common feature in molecules with biological activity, suggesting potential applications in plant protection and growth regulation .

Material Science

The hydroxymethyl group present in the compound offers a functional handle for polymerization reactions. This could lead to the creation of new polymeric materials with tailored properties for specific applications, such as biodegradable plastics or high-performance fibers .

Bioconjugation Techniques

Bioconjugation involves attaching a biomolecule to another molecule, which can enhance or modify its properties. The reactive sites on tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate make it suitable for conjugation with peptides, proteins, or other biomolecules, which is valuable in the development of targeted therapies .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could be employed in chromatography, spectroscopy, or as a calibration standard in mass spectrometry .

Environmental Science

The compound’s potential to form stable chelates with metal ions could be explored in environmental science for the remediation of heavy metal pollution. It could act as a sequestering agent, aiding in the removal of toxic metals from contaminated sites .

Energy Storage

Research into novel energy storage solutions could benefit from the inclusion of this compound in the design of organic batteries. Its structural features might contribute to the stability and efficiency of organic electrolytes or as part of a redox-active material .

properties

IUPAC Name |

tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-5-4-7(6-14)12-13-8/h4-5,14H,6H2,1-3H3,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEMWTZLMFJDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

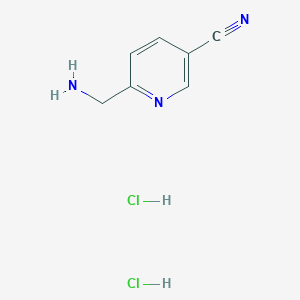

![Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate](/img/structure/B1383576.png)

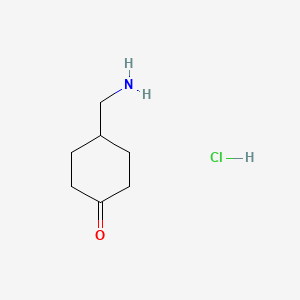

![(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B1383578.png)

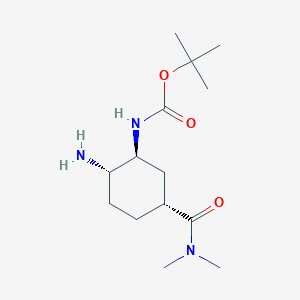

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

![2-[3-(Difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1383582.png)

![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)